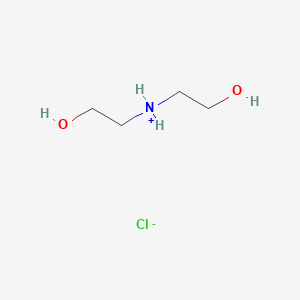

Diethanolaminhydrochlorid

Übersicht

Beschreibung

Diethanolamine hydrochloride, also known as DEA hydrochloride, is a chemical compound consisting of an amine and hydrochloride group. It is an organic compound that has a wide range of uses in the scientific and industrial fields, including as a reagent, a surfactant, and a corrosion inhibitor. It is also used as a cleaning agent, a lubricant, and a solvent. DEA hydrochloride is a white crystalline powder that is soluble in water and alcohol, and is slightly soluble in ether.

Wissenschaftliche Forschungsanwendungen

Bestimmung von Diethanolamin und N-Nitrosodiethanolamin in Fettsäure-Diethanolamiden

Diethanolamin (DEA) ist ein Vorläufer von N-Nitrosodiethanolamin (NDELA), einem tierischen Karzinogen. Es wurde eine gaschromatographische (GC) Methode zur Bestimmung von DEA in Fettsäure-Diethanolamiden entwickelt, die üblicherweise in kosmetischen Produkten verwendet werden .

Synthese von Amiden

DEA wurde bei der Synthese von Amiden verwendet. Amide sind eine Art von organischen Verbindungen, die eine große Bandbreite an Anwendungen im Bereich der Chemie haben .

Polymerisationsreaktionen

DEA wurde in Polymerisationsreaktionen verwendet. Polymerisation ist ein Prozess, bei dem Monomermoleküle in einer chemischen Reaktion miteinander reagieren, um Polymerketten oder dreidimensionale Netzwerke zu bilden .

Synthese von Heterocyclen

DEA wurde bei der Synthese von Heterocyclen verwendet. Heterocyclische Verbindungen sind organische Verbindungen, die mindestens ein Kohlenstoffatom und ein Element außer Kohlenstoff, wie z. B. Schwefel, Sauerstoff oder Stickstoff, innerhalb einer Ringstruktur enthalten .

Synthese von Kronenethern

DEA wurde bei der Synthese von Kronenethern verwendet. Kronenether sind cyclische chemische Verbindungen, die aus einem Ring bestehen, der mehrere Ethergruppen enthält .

Synthese von Mannich-Basen

DEA wurde bei der Synthese von Mannich-Basen verwendet. Mannich-Basen sind das Endprodukt der Mannich-Reaktion, einer nucleophilen Addition eines Aldehyds und einer Aminverbindung, gefolgt von Dehydratisierung, um eine β-Amino-Carbonylverbindung zu bilden .

Synthese von ionischen Flüssigkeiten

DEA wurde bei der Synthese von ionischen Flüssigkeiten verwendet. Ionische Flüssigkeiten sind Salze, bei denen die Ionen schwach koordiniert sind, was dazu führt, dass diese Lösungsmittel unter 100 °C oder sogar bei Raumtemperatur flüssig sind .

Biologische Aktivität

DEA und seine Derivate wurden auf ihre biologische Aktivität untersucht. Dies umfasst Forschung zu ihrem potenziellen Einsatz in medizinischen und pharmazeutischen Anwendungen .

Wirkmechanismus

Target of Action

Diethanolamine hydrochloride (DEA-HCl) is a derivative of diethanolamine (DEA), an organic compound that is both a secondary amine and a diol . DEA is widely distributed in biological tissues and is a component of lecithin It’s known that dea and its derivatives have biological activity .

Mode of Action

Dea is known to be involved in various chemical reactions, including the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . These reactions suggest that DEA-HCl may interact with its targets to induce chemical transformations.

Biochemical Pathways

DEA is involved in several biochemical pathways. It plays a role in the synthesis of phosphatidylcholine, a major component of biological membranes . DEA is also used in the synthesis of amides, heterocycles, crown ethers, Mannich bases, and ionic liquids . These pathways and their downstream effects contribute to various biological processes.

Pharmacokinetics

Dea is known to be a viscous, hygroscopic amino alcohol with an ammoniacal odor . It’s soluble in water, reflecting the hydrophilic character of the secondary amine and hydroxyl groups . These properties may influence the bioavailability of DEA-HCl.

Result of Action

Dea and its derivatives are known to have biological activity . For instance, DEA is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Action Environment

The action, efficacy, and stability of DEA-HCl can be influenced by various environmental factors. DEA is known to be a weak base and its action can be affected by the pH of the environment . Furthermore, DEA is hygroscopic and can absorb water, which may also influence its action .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Diethanolamine hydrochloride, like other organic amines, acts as a weak base . It is hydrophilic due to the presence of the secondary amine and hydroxyl groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions with enzymes or proteins have not been extensively documented in the literature.

Cellular Effects

It is known that diethanolamine, the parent compound, can be incorporated into cell membranes, altering their physicochemical properties . This can lead to functional disturbances of the cell membrane and observed organ toxicity to the liver, kidneys, and spleen .

Molecular Mechanism

It is known that diethanolamine, the parent compound, can be metabolized in the same way as physiological ethanolamine, i.e., it is O-phosphorylated, N-methylated, and N,N-dimethylated . Furthermore, diethanolamine and its phosphorylated and methylated metabolites are converted to non-physiological phosphoglyceride and sphingomyelin analogues and incorporated into cell membranes .

Temporal Effects in Laboratory Settings

It is known that diethanolamine, the parent compound, can accumulate in cell membranes throughout the body, but mainly in the liver, kidneys, and spleen as well as in the heart, brain, and blood . This accumulation can lead to long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of diethanolamine hydrochloride in animal models. It is known that diethanolamine, the parent compound, has been classified by the International Agency for Research on Cancer as “possibly carcinogenic to humans” (Group 2B) .

Metabolic Pathways

Diethanolamine hydrochloride is expected to be metabolized in the same way as diethanolamine, the parent compound. Diethanolamine is O-phosphorylated, N-methylated, and N,N-dimethylated . These metabolites can be converted to non-physiological phosphoglyceride and sphingomyelin analogues .

Subcellular Localization

It is known that diethanolamine, the parent compound, can be incorporated into cell membranes . This suggests that diethanolamine hydrochloride may also localize to cell membranes.

Eigenschaften

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOFJZWUDZJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884752 | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-21-2 | |

| Record name | Diethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

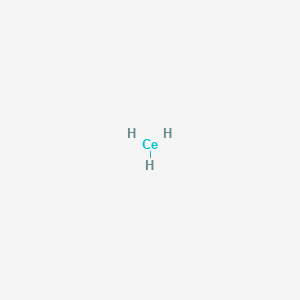

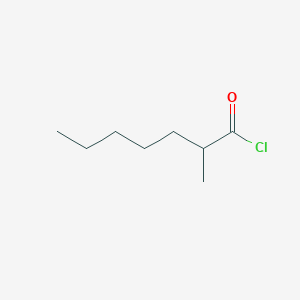

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)

![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)